molecular formula C6H11N3O2S B065894 3-Acetyl-1,3-thiazolane-2-carbohydrazide CAS No. 175203-18-6

3-Acetyl-1,3-thiazolane-2-carbohydrazide

Cat. No.: B065894
CAS No.: 175203-18-6
M. Wt: 189.24 g/mol
InChI Key: NTUFGOOFRWCMFU-UHFFFAOYSA-N
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Description

3-Acetyl-1,3-thiazolane-2-carbohydrazide is a chemical compound with the molecular formula C6H11N3O2S It is known for its unique structure, which includes a thiazole ring, an acetyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1,3-thiazolane-2-carbohydrazide typically involves the reaction of thiosemicarbazide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, is essential to enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1,3-thiazolane-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyl-1,3-thiazolane-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,3-thiazolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and carbohydrazide moiety play a crucial role in its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound with a similar ring structure.

    Thiosemicarbazide: A precursor in the synthesis of thiazole derivatives.

    Ethyl acetoacetate: An intermediate used in the synthesis of various heterocyclic compounds.

Uniqueness: 3-Acetyl-1,3-thiazolane-2-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-1,3-thiazolidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4(10)9-2-3-12-6(9)5(11)8-7/h6H,2-3,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFGOOFRWCMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381245
Record name 3-Acetyl-1,3-thiazolane-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-18-6
Record name 3-Acetyl-2-thiazolidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1,3-thiazolane-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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